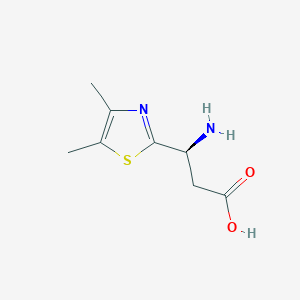
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the thiazole ring, followed by the addition of the amino acid side chain under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to facilitate the cyclization and subsequent reactions, ensuring high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar in structure but contain nitrogen atoms instead of sulfur.
Thiadiazoles: Contain an additional nitrogen atom in the ring.
Pyrazoles: Feature a five-membered ring with two adjacent nitrogen atoms
Uniqueness
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-5(2)13-8(10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
VNXAIZQNICSDNE-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@H](CC(=O)O)N)C |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


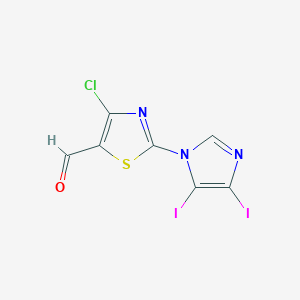
![1-[1-(1H-Pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13296843.png)

![(2-Ethoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13296859.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline](/img/structure/B13296864.png)
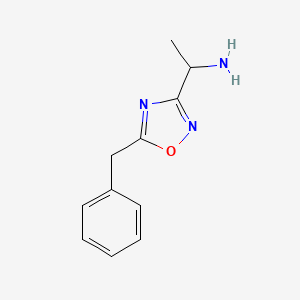
amine](/img/structure/B13296875.png)

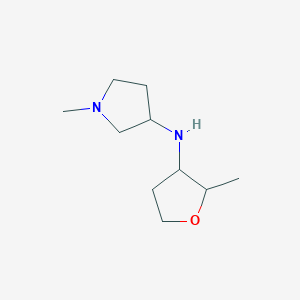
![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
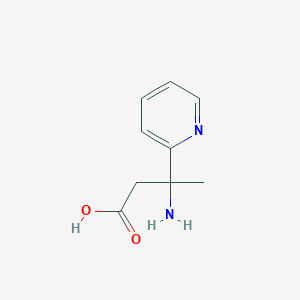
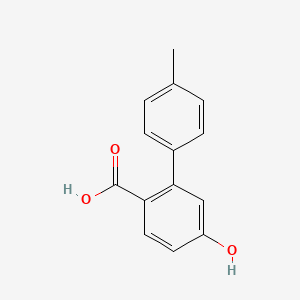
![1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13296910.png)
